molecular formula C17H23N7O B2587391 4-{6-[4-(6-Methylpyrimidin-4-yl)piperazin-1-yl]pyrimidin-4-yl}morpholine CAS No. 2343554-39-0

4-{6-[4-(6-Methylpyrimidin-4-yl)piperazin-1-yl]pyrimidin-4-yl}morpholine

Cat. No.: B2587391
CAS No.: 2343554-39-0
M. Wt: 341.419
InChI Key: AKSHHBJMFGXXSF-UHFFFAOYSA-N
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Description

4-{6-[4-(6-Methylpyrimidin-4-yl)piperazin-1-yl]pyrimidin-4-yl}morpholine is a heterocyclic compound featuring a central pyrimidine ring linked to a morpholine moiety at position 4 and a piperazine group substituted with a 6-methylpyrimidine at position 4. The compound is synthesized via nucleophilic aromatic substitution and cross-coupling reactions, as exemplified in related analogs .

Properties

IUPAC Name

4-[6-[4-(6-methylpyrimidin-4-yl)piperazin-1-yl]pyrimidin-4-yl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N7O/c1-14-10-15(19-12-18-14)22-2-4-23(5-3-22)16-11-17(21-13-20-16)24-6-8-25-9-7-24/h10-13H,2-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKSHHBJMFGXXSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=N1)N2CCN(CC2)C3=CC(=NC=N3)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{6-[4-(6-Methylpyrimidin-4-yl)piperazin-1-yl]pyrimidin-4-yl}morpholine typically involves multiple steps:

    Formation of the Pyrimidine Core: The initial step involves the synthesis of the pyrimidine core, which can be achieved through the condensation of appropriate aldehydes and amines under acidic or basic conditions.

    Substitution with Piperazine: The pyrimidine core is then reacted with piperazine derivatives to introduce the piperazine ring. This step often requires the use of catalysts and controlled temperatures to ensure high yield and selectivity.

    Attachment of the Morpholine Ring: Finally, the morpholine ring is introduced through nucleophilic substitution reactions, often using morpholine and suitable leaving groups.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Batch Processing: Utilizing large reactors where each step of the synthesis is carried out sequentially.

    Continuous Flow Chemistry: Employing continuous flow reactors to streamline the synthesis process, improve efficiency, and reduce waste.

Chemical Reactions Analysis

Types of Reactions

4-{6-[4-(6-Methylpyrimidin-4-yl)piperazin-1-yl]pyrimidin-4-yl}morpholine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the pyrimidine and piperazine rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenated compounds, nucleophiles, and electrophiles under controlled temperatures and solvent conditions.

Major Products Formed

    Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of reduced derivatives with hydrogenated functional groups.

    Substitution: Formation of substituted derivatives with various functional groups replacing hydrogen atoms.

Scientific Research Applications

Scientific Research Applications

The applications of 4-{6-[4-(6-Methylpyrimidin-4-yl)piperazin-1-yl]pyrimidin-4-yl}morpholine in scientific research include:

  • Medicinal Chemistry : It serves as a lead compound for developing new drugs targeting various diseases due to its biological activity.
  • Anticancer Research : Similar compounds have shown promise in inhibiting cancer cell proliferation and inducing apoptosis.
  • Antimicrobial Studies : The compound may exhibit antimicrobial properties, making it a candidate for developing new antibiotics.
  • Neurological Research : Its structural features suggest potential applications in treating neurological disorders by modulating neurotransmitter systems.

Case Studies

Several studies have explored the efficacy and safety of compounds related to 4-{6-[4-(6-Methylpyrimidin-4-yl)piperazin-1-yl]pyrimidin-4-yl}morpholine:

  • Anticancer Activity : A study demonstrated that similar pyrimidine derivatives inhibited the growth of various cancer cell lines, suggesting potential therapeutic applications in oncology.
  • Neuroprotective Effects : Research indicated that derivatives could protect neuronal cells from oxidative stress, highlighting their potential in treating neurodegenerative diseases.
  • Antimicrobial Efficacy : Compounds with similar structures were tested against bacterial strains, showing significant inhibitory effects.

Mechanism of Action

The mechanism of action of 4-{6-[4-(6-Methylpyrimidin-4-yl)piperazin-1-yl]pyrimidin-4-yl}morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and influencing various biochemical pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Key Observations :

  • Substituent Diversity : The 6-methylpyrimidine group in the target compound differentiates it from analogs with pyridyl (e.g., compound 75 ), fluoropyridyl (compound 80 ), or sulfonamide-piperazine groups (compound in ). These substituents modulate electronic properties and steric bulk, influencing target binding.
  • Synthetic Routes : Most analogs rely on Suzuki-Miyaura cross-coupling (e.g., pyridylboronic acid in ) or nucleophilic substitution (e.g., piperazine in ). The target compound likely follows similar protocols, as seen in and .

Antimalarial Activity:

  • Compound 75 (4,4-difluoropiperidine analog): Shows potent in vivo antimalarial efficacy, attributed to the electron-withdrawing fluorine atoms enhancing metabolic stability .
  • Compound 80 (fluoropyridyl analog): Demonstrates rapid parasiticidal action, likely due to improved membrane permeability from the fluoropyridine group .

Kinase Inhibition:

  • Thieno[3,2-d]pyrimidine-morpholine derivatives (e.g., ): Act as PI3K inhibitors, with the methylsulfonylpiperazine group enhancing selectivity for kinase ATP-binding pockets.

Anti-Inflammatory Potential:

  • 4-(6-(Piperazin-1-yl)pyrimidin-4-yl)morpholine : Exhibits anti-inflammatory activity in preclinical models, though its unsubstituted piperazine may limit potency compared to methylpyrimidine-substituted analogs .

Hypothesized Advantages of 4-{6-[4-(6-Methylpyrimidin-4-yl)piperazin-1-yl]pyrimidin-4-yl}morpholine :

  • The 6-methylpyrimidine substituent may improve target affinity (e.g., kinase or microbial enzyme inhibition) through π-π stacking or hydrophobic interactions.
  • Morpholine enhances aqueous solubility, a critical factor for oral bioavailability .

Physicochemical and Pharmacokinetic Properties

  • Metabolic Stability : Piperazine rings are prone to oxidation, but the 6-methylpyrimidine may sterically hinder metabolic degradation, as seen in fluorinated analogs .

Biological Activity

The compound 4-{6-[4-(6-Methylpyrimidin-4-yl)piperazin-1-yl]pyrimidin-4-yl}morpholine belongs to a class of heterocyclic compounds that have garnered interest in medicinal chemistry due to their diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular structure of the compound can be described as follows:

  • Molecular Formula : C16_{16}H22_{22}N6_{6}O
  • Molecular Weight : 286.38 g/mol
  • IUPAC Name : 4-{6-[4-(6-Methylpyrimidin-4-yl)piperazin-1-yl]pyrimidin-4-yl}morpholine

This compound features a morpholine ring connected to a pyrimidine moiety, which is further substituted with a piperazine ring containing a methylpyrimidine group. Such structural complexity often correlates with significant biological activity.

Biological Activity Overview

Research has indicated that derivatives of pyrimidine and piperazine exhibit a wide range of biological activities, including:

  • Antimicrobial Activity : The compound has shown potential against various bacterial strains, with studies indicating moderate to good antimicrobial properties.
  • Anticancer Activity : Compounds with similar structures have been evaluated for their ability to inhibit tumor growth and induce apoptosis in cancer cells.
  • Enzyme Inhibition : The compound may act as an inhibitor for key enzymes involved in metabolic pathways, such as acetylcholinesterase (AChE) and urease.

The mechanisms through which 4-{6-[4-(6-Methylpyrimidin-4-yl)piperazin-1-yl]pyrimidin-4-yl}morpholine exerts its biological effects can be summarized as follows:

  • Binding Affinity : The compound binds to specific receptors or enzymes, modulating their activity. For instance, its interaction with AChE can lead to increased levels of acetylcholine, affecting neurotransmission.
  • Signal Transduction Pathways : It may influence various signaling pathways, including those involved in cell proliferation and apoptosis.

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds, providing insights into the potential effects of 4-{6-[4-(6-Methylpyrimidin-4-yl)piperazin-1-yl]pyrimidin-4-yl}morpholine.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntimicrobialModerate to good activity against bacteria
AnticancerInduces apoptosis in cancer cell lines
Enzyme InhibitionInhibits AChE and urease

Notable Research Findings

  • A study published in Journal of Medicinal Chemistry highlighted the synthesis and evaluation of pyrimidine derivatives, noting their effectiveness against certain cancer cell lines and bacterial strains .
  • Another research article emphasized the role of piperazine-containing compounds in enzyme inhibition, showcasing their potential therapeutic applications .

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